molecular formula C10H12N2O5S B6644618 2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid

2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid

Cat. No. B6644618
M. Wt: 272.28 g/mol
InChI Key: TWTAPRQEDWQKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid, also known as MSOP, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays an important role in regulating synaptic transmission and plasticity in the central nervous system.

Mechanism of Action

2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid acts as a competitive antagonist of mGluR5, binding to the orthosteric site of the receptor and preventing the binding of its endogenous ligands, such as glutamate. By blocking the activation of mGluR5, 2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid reduces the activity of downstream signaling pathways, including the phospholipase C (PLC)-inositol triphosphate (IP3) and mitogen-activated protein kinase (MAPK) pathways, which are involved in regulating synaptic plasticity and gene expression.
Biochemical and Physiological Effects:
2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro, 2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid has been shown to reduce the amplitude and frequency of excitatory postsynaptic currents (EPSCs) in hippocampal neurons, indicating that it can block the activation of mGluR5-mediated synaptic transmission. In vivo, 2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid has been shown to reduce the expression of immediate early genes (IEGs) such as c-fos and Arc in the hippocampus and prefrontal cortex, which are involved in regulating synaptic plasticity and learning and memory.

Advantages and Limitations for Lab Experiments

2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid has several advantages for lab experiments. It is a potent and selective antagonist of mGluR5, which allows for the specific manipulation of mGluR5-mediated signaling pathways. It is also relatively stable and easy to handle, making it a convenient tool for studying the function and pharmacology of mGluR5. However, 2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid also has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness in some experimental paradigms. It is also not suitable for studying the function of other mGluR subtypes, which may have overlapping or distinct roles in regulating synaptic transmission and plasticity.

Future Directions

There are several future directions for research on 2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid. One direction is to investigate the role of mGluR5 in other physiological and pathological processes, such as pain, epilepsy, and neurodegenerative diseases. Another direction is to develop new compounds that target mGluR5 with greater potency and selectivity than 2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid, which may have improved efficacy and fewer side effects. Finally, it may be possible to develop compounds that target other mGluR subtypes, which may have distinct roles in regulating synaptic transmission and plasticity.

Synthesis Methods

The synthesis of 2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid involves several steps, starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of 3-pyridinecarboxylic acid with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then reacted with 6-methylsulfonyl-3-pyridinamine to form the corresponding amide. The TBDMS group is then removed, and the resulting carboxylic acid is coupled with 2-methyl-3-oxopentanoic acid using standard peptide coupling reagents to give 2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid.

Scientific Research Applications

2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid has been widely used in scientific research to study the function and pharmacology of mGluR5. It has been shown to be a potent and selective antagonist of mGluR5, with an IC50 value of 1.7 nM. 2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid has been used to investigate the role of mGluR5 in various physiological and pathological processes, including synaptic plasticity, learning and memory, drug addiction, anxiety, and depression.

properties

IUPAC Name

2-methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c1-6(10(14)15)9(13)12-7-3-4-8(11-5-7)18(2,16)17/h3-6H,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTAPRQEDWQKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN=C(C=C1)S(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.